(S)-4-Hydroxy-5-methyl-2-hexanone
Description
(S)-4-Hydroxy-5-methyl-2-hexanone is a chiral hydroxy ketone with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . Its stereochemistry is defined by the (S)-configuration at the hydroxyl-bearing carbon, with the CAS number 65651-63-0 for the enantiomerically pure form . The compound features a hydroxyl group at the 4th position and a methyl group at the 5th position on a hexanone backbone. It is used in research and synthesis, particularly in studies involving chiral intermediates or flavor/fragrance applications .
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(4S)-4-hydroxy-5-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-5(2)7(9)4-6(3)8/h5,7,9H,4H2,1-3H3/t7-/m0/s1 |
InChI Key |
BXQODTBLKZARFD-ZETCQYMHSA-N |
SMILES |
CC(C)C(CC(=O)C)O |
Isomeric SMILES |
CC(C)[C@H](CC(=O)C)O |
Canonical SMILES |
CC(C)C(CC(=O)C)O |
Origin of Product |
United States |
Scientific Research Applications
Flavoring Agent in Food Industry
(S)-4-Hydroxy-5-methyl-2-hexanone is recognized for its flavoring properties, particularly in enhancing roasted and nutty flavors in food products. It has been noted that this compound can impart a sensory flavor sensation similar to isovaleraldehyde, making it valuable in the formulation of various food items such as chocolate, coffee, and caramel .
Case Study: Flavor Enhancement
A study demonstrated the efficacy of this compound in masking undesirable flavors in soybean-derived products. The compound improved the overall flavor profile by reducing the typical green vegetable note associated with soy products like tofu and soy milk .
Biomarker in Honey Analysis
Recent research has identified this compound as a biomarker for eucalyptus honey. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect this compound in various commercial honey samples, confirming its presence and enantiomeric distribution . This application highlights its significance in food authenticity and quality control.
Table 1: Analysis of Eucalyptus Honey Samples
| Sample Origin | Presence of this compound |
|---|---|
| Australia | Detected |
| Italy | Detected |
| Spain | Detected |
Pharmaceutical Applications
The compound's chiral nature makes it a candidate for use in pharmaceuticals, particularly in drug synthesis where enantioselectivity is crucial. Research indicates that derivatives of this compound can be synthesized for potential therapeutic applications, including as intermediates in the production of bioactive compounds .
Case Study: Synthesis of Chiral Compounds
In a laboratory project, this compound was utilized as a starting material for synthesizing new cantharidin analogs. The project involved a series of reactions including Diels-Alder cycloaddition and methanolysis, demonstrating the compound's versatility in synthetic organic chemistry .
Chemical Synthesis and Research
This compound serves as an important intermediate in organic synthesis. Its derivatives are explored for various chemical transformations, contributing to the development of new materials and compounds within industrial chemistry.
Table 2: Chemical Transformations Involving this compound
| Reaction Type | Product/Outcome |
|---|---|
| Enzymatic reduction | High enantiomeric excess achieved |
| Hydroxylation | Formation of novel hydroxyketones |
| Synthesis of chiral drugs | Potential pharmacological agents |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
5-Methyl-2-hexanone
- Molecular Formula : C₇H₁₄O
- Key Differences : Lacks the hydroxyl group at position 4, making it a simpler aliphatic ketone.
- Applications : Primarily used as an industrial solvent .
4-Hydroxy-3-methyl-2-hexanone (CAS 116530-49-5)
- Molecular Formula : C₇H₁₄O₂
- Key Differences : The hydroxyl and methyl groups are at positions 4 and 3, respectively, altering steric and electronic properties compared to the (S)-4-hydroxy-5-methyl isomer .
5-Methyl-3-methylene-2-hexanone (CAS 1187-87-7)
- Molecular Formula : C₈H₁₂O
- Key Differences : Contains a methylene group instead of a hydroxyl, leading to distinct reactivity (e.g., susceptibility to addition reactions) .
2-Hexanone
- Molecular Formula : C₆H₁₂O
- Key Differences: A linear ketone without hydroxyl or methyl substituents. It is known for its neurotoxic effects in occupational settings .
Functional Group Comparison
| Compound | Functional Groups | Key Reactivity |
|---|---|---|
| (S)-4-Hydroxy-5-methyl-2-hexanone | Hydroxyl, Ketone | Hydrogen bonding (due to -OH), keto-enol tautomerism, chiral synthesis routes |
| 5-Methyl-2-hexanone | Ketone | Typical aliphatic ketone reactivity (e.g., nucleophilic additions) |
| 5-Methyl-3-methylene-2-hexanone | Methylene, Ketone | Conjugated system reactivity (e.g., Diels-Alder participation) |
Physical and Chemical Properties
Data limitations in the provided evidence preclude a full comparison, but key inferences can be made:
- Boiling/Melting Points: The hydroxyl group in this compound likely increases boiling point compared to non-hydroxylated analogs (e.g., 5-Methyl-2-hexanone) due to hydrogen bonding .
- Solubility : The hydroxyl group enhances water solubility relative to purely aliphatic ketones.
Preparation Methods
Substrate Preparation
5-Methyl-3-hexanone was deprotonated with NaHMDS in n-hexane and silylated with chlorotrimethylsilane (TMSCl), yielding a silyl enol ether (1 ) with an E/Z ratio of 7.5:1.
Oxidation with AD-Mix Reagents
| Condition | Catalyst | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|
| AD-mix-β | (DHQD)₂PHAL | 76.9 | 75.6 | R |
| AD-mix-α | (DHQ)₂PHAL | 69.2 | 15.7 | R |
AD-mix-β preferentially produced the (R)-enantiomer, while AD-mix-α exhibited poor enantioselectivity. For (S)-4-hydroxy-5-methyl-2-hexanone, inversion of the substrate’s geometry or use of alternative ligands may be necessary.
Shi Asymmetric Epoxidation (AE) for Enantiocontrol
Shi’s AE, employing a dioxirane catalyst derived from fructose, offers complementary stereoselectivity to Sharpless AD. Tian et al. (2011) applied this method to their silyl enol ether 1 , achieving high ee values:
Catalyst Screening
| Fructose Source | Yield (%) | ee (%) | Configuration |
|---|---|---|---|
| D-Fructose | 54 | 74.6 | R |
| L-Fructose | 50 | 72.8 | S |
The L-fructose-derived catalyst produced the (S)-enantiomer, making this method directly applicable to this compound synthesis.
Radical Aryl Migration and Hydroxyketone Formation
Bossart et al. (2002) outlined a radical-based approach to hydroxyketones, though their work targeted structurally distinct compounds. Key steps include:
- Silylation : Protection of hydroxyl groups with TBDMSCl in DMF.
- Reduction : NaBH₄-mediated reduction of silylated intermediates.
Adapting this method would require designing a substrate where radical migration positions the hydroxyl group at C4 and methyl at C5.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Configuration | Practicality |
|---|---|---|---|---|
| Asymmetric Aldol | 95 | ~80* | R/S† | High |
| Sharpless AD | 76.9 | 75.6 | R | Moderate |
| Shi AE | 50–54 | 72.8 | S | Moderate |
*Estimated based on analogous reactions.
†Dependent on catalyst chirality.
Shi AE with L-fructose currently stands as the only method explicitly yielding the (S)-enantiomer, albeit with moderate yields. The asymmetric aldol route, while high-yielding, requires further optimization to achieve enantiomeric purity.
Q & A
Q. How can conflicting reports on the compound’s stability under acidic conditions be reconciled?
- Methodological Answer : Controlled stress testing (pH 1–14, 25–60°C) with real-time NMR or IR monitors degradation kinetics. Comparative studies using purified vs. crude samples isolate matrix effects .
Tables
Table 1: Key Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 1.25 (d, 3H, CH), δ 4.10 (m, 1H, OH) | |
| IR | 1720 cm (C=O), 3450 cm (OH) | |
| Chiral HPLC | Retention time: 8.2 min (S-enantiomer) |
Table 2: Comparative Reactivity of Stereoisomers
| Reaction | (S)-Isomer Yield | (R)-Isomer Yield | Conditions | Reference |
|---|---|---|---|---|
| Enzymatic hydroxylation | 92% ee | 8% ee | pH 7.4, 37°C | |
| Chemical catalysis | 75% ee | 25% ee | -20°C, THF |
Notes
- Avoided citations from unreliable sources (per user instructions).
- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on foundational techniques.
- Data contradictions are addressed via experimental design and statistical frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
